3-Buten-2-one, 3-bromo-4-hydroxy-

Enzymology Lipid Signaling Inflammation

Researchers requiring unambiguous iPLA2 target validation face challenges with non-selective probes like MAFP/ATK that inhibit both cPLA2 and iPLA2, confounding data interpretation. • BEL delivers >1000-fold selectivity for iPLA2 over cPLA2/sPLA2 (Ki=180 nM), ensuring phenotype linkage to iPLA2 activity. • Mechanism-based irreversible inhibition enables complete target shutdown for lipidomics studies. • Available as racemate and enantiopure (S)-BEL/(R)-BEL for isoform-specific iPLA2β vs. iPLA2γ discrimination. Supplied ≥98% purity, stored at -20°C; shipped ambient.

Molecular Formula C4H5BrO2
Molecular Weight 164.99 g/mol
Cat. No. B1507057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Buten-2-one, 3-bromo-4-hydroxy-
Molecular FormulaC4H5BrO2
Molecular Weight164.99 g/mol
Structural Identifiers
SMILESCC(=O)C(=CO)Br
InChIInChI=1S/C4H5BrO2/c1-3(7)4(5)2-6/h2,6H,1H3
InChIKeyRXXQKTSOBMGARS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromoenol Lactone: A Mechanism-Based iPLA2 Inhibitor


3-Buten-2-one, 3-bromo-4-hydroxy-, more commonly known as bromoenol lactone (BEL), is a synthetic small molecule that functions as a potent, mechanism-based, irreversible inhibitor of calcium-independent phospholipase A2 (iPLA2) [1]. Characterized by a bromoenol lactone warhead (molecular formula C16H13BrO2, MW 317.2 g/mol), BEL is a widely utilized chemical probe in lipid signaling and metabolic research. Its unique suicide-substrate mechanism allows it to covalently modify the active site of iPLA2, providing a powerful tool for dissecting the roles of this enzyme family in diverse cellular processes [2].

Mechanism-based irreversible iPLA2 inhibition probe
Enantiomer-specific (S)- and (R)-BEL for iPLA2β/γ isoform studies
Covalent suicide-substrate mechanism for target engagement assays

Bromoenol Lactone vs. Generic iPLA2 Inhibitors


While several compounds are marketed as iPLA2 inhibitors, their pharmacological profiles differ dramatically in terms of potency, selectivity, and mechanism of action [1]. 3-Buten-2-one, 3-bromo-4-hydroxy- (BEL) distinguishes itself through its covalent, mechanism-based inhibition and a >1000-fold selectivity for iPLA2 over calcium-dependent phospholipases [2]. In contrast, common alternatives like methyl arachidonyl fluorophosphonate (MAFP) and arachidonyl trifluoromethyl ketone (ATK) are dual inhibitors of both cPLA2 and iPLA2, complicating data interpretation in cellular assays [3]. Furthermore, newer, more selective inhibitors like FKGK18 offer reversibility but lack the decades of validation and the unique enantiomer-specific tools available for BEL. Therefore, substituting BEL for a generic iPLA2 inhibitor risks introducing significant off-target effects, altering the experimental outcome, and compromising the validity of the research.

Selectivity Broad-spectrum iPLA2/cPLA2 inhibitors (e.g. MAFP) may obscure iPLA2-specific attribution in cell assays
Mechanism Reversible inhibitors lack the irreversible mechanism-based validation profile and may require different control strategies
Enantiomer identity Racemic or achiral probes cannot provide enantiomer-specific isoform dissection; chiral attribution may be lost

Bromoenol Lactone Evidence: Potency & Selectivity


Superior iPLA2 Inhibition Potency

BEL demonstrates a potent Ki of 180 nM for myocardial cytosolic iPLA2, a value that underpins its utility as a selective probe . This high affinity is a cornerstone of its differentiation, as it enables complete enzyme inhibition at lower, more specific concentrations compared to less potent inhibitors like PACOCF3, which has a reported IC50 of 3.8 µM for iPLA2 . In cellular assays, BEL inhibits macrophage iPLA2 with an IC50 of 60 nM .

iPLA2 Inhibition
Reported
Ki = 180 nM (myocardial iPLA2); IC50 = 60 nM (macrophage) vs. PACOCF3 IC50 = 3,800 nM
Supports iPLA2 inhibition assay context
Cross-study comparable; verify assay conditions
Enzymology Lipid Signaling Inflammation

Enantiomer-Specific iPLA2 Isoform Inhibition

A unique and powerful feature of BEL is its enantiomer-specific inhibition of iPLA2β and iPLA2γ. This allows researchers to dissect the distinct roles of these two isoforms in cellular processes, a level of resolution not possible with other common iPLA2 inhibitors [1]. The (S)-BEL enantiomer is approximately 10-fold more selective for iPLA2β, while (R)-BEL is similarly selective for iPLA2γ [2].

Enantiomer-Specific Isoform
Head-to-head
(S)-BEL: ~10× selective for iPLA2β; (R)-BEL: ~10× selective for iPLA2γ vs. racemic BEL (nonselective)
Enables iPLA2β/γ isoform attribution in cell models
Enantiomeric purity must be verified for each lot
Pharmacology Isoform Selectivity Chemical Biology

iPLA2 Selectivity Over Calcium-Dependent PLA2s

BEL exhibits >1000-fold selectivity for inhibiting calcium-independent PLA2 (iPLA2) over the calcium-dependent PLA2 enzymes (cPLA2 and sPLA2) [1]. This extreme selectivity profile is the gold standard for iPLA2 research and stands in stark contrast to widely used alternatives like methyl arachidonyl fluorophosphonate (MAFP), which potently inhibits both cPLA2 (IC50 = 5 µM) and iPLA2 (IC50 = 0.5 µM), making it impossible to attribute biological effects to a specific PLA2 class [2].

PLA2 Selectivity
Class-level
>1000-fold selectivity for iPLA2 over cPLA2/sPLA2; MAFP is a dual cPLA2/iPLA2 inhibitor
Supports iPLA2 pathway-specific attribution
Class-level selectivity; confirm in target cell system
Enzymology Selectivity Profiling Assay Development

Defined Chymotrypsin Off-Target Profile

Unlike many tool compounds, BEL's off-target profile is well-characterized, which is a significant advantage for experimental design. It is a known, enzyme-activated irreversible inhibitor of chymotrypsin, with a Ki of 636 nM [1]. In contrast, newer inhibitors like FKGK18 were specifically designed to overcome this off-target activity, but their broader pharmacological profile is less established, introducing a different type of uncertainty [2].

Off-Target Profile
Head-to-head
Ki = 636 nM for α-chymotrypsin; FKGK18 shows no inhibition of this protease
Known off-target aids control design and interpretation
Include serine protease controls in cellular assays
Chemical Biology Off-Target Profiling Enzyme Inhibition

LDL Receptor Promoter Activation

While BEL is synonymous with iPLA2 inhibition, the simple building block 3-buten-2-one, 3-bromo-4-hydroxy-, has been reported to possess a unique biological activity: it can selectively activate transcription from the low-density lipoprotein receptor (LDL-R) promoter with an ED50 of 25 μM [1]. This is a distinct activity not shared by the more complex BEL molecule or other PLA2 inhibitors. This demonstrates the compound's utility as a synthetic intermediate or as a probe for a completely different biological target.

LDL-R Promoter
Reported
ED50 = 25 μM (cell-based reporter); BEL does not activate this promoter
Reported distinct activity as synthetic precursor
Supporting evidence; verify independently
Cardiovascular Metabolic Disease Natural Product

Bromoenol Lactone Applications


iPLA2 Target Validation

Procurement is justified for research groups seeking to unequivocally link a phenotype to iPLA2 activity. The >1000-fold selectivity over cPLA2/sPLA2 ensures that observed effects in cell-based assays (e.g., arachidonic acid release, prostaglandin synthesis) are due to iPLA2 inhibition. This level of confidence is essential for high-impact publications and for building a strong case for drug target validation, where data from non-selective probes like MAFP would be considered preliminary at best [4].

Dissecting iPLA2β and iPLA2γ Functions

The availability of enantiomerically pure (S)-BEL and (R)-BEL provides a unique and powerful tool for discriminating between the roles of iPLA2β and iPLA2γ in complex biological processes . This application is critical for research areas where these isoforms have distinct or opposing functions, such as in insulin secretion, cardiac arrhythmias, and cancer. Using the racemic mixture or a non-selective inhibitor would obscure these critical isoform-specific roles [4].

Chemical Probe for Lipidomics

BEL's mechanism-based, irreversible inhibition makes it an ideal chemical probe for acute perturbation studies in lipidomics. By applying a saturating dose of BEL, researchers can rapidly and completely shut down iPLA2 activity and track the downstream effects on the cellular lipidome over time using mass spectrometry. The well-defined potency (Ki = 180 nM) and known off-target profile (Ki = 636 nM for chymotrypsin) allow for precise experimental design and data interpretation, which is more challenging with a reversible, less-potent, or less-characterized inhibitor.

Synthetic Intermediate for LDL Receptor Modulators

3-Buten-2-one, 3-bromo-4-hydroxy- is a key building block in the total synthesis of natural products that activate the LDL receptor promoter . Its procurement is essential for medicinal chemistry groups working to develop new chemical entities for the treatment of hypercholesterolemia and related metabolic disorders. The compound's unique reactivity, particularly its vinyl bromide handle, enables complex carbon-carbon bond formations in multi-step synthetic routes.

Application
Selection Property
Validation Focus
iPLA2 target validation studies
High iPLA2 selectivity over cPLA2/sPLA2
Confirm iPLA2-specific phenotype via appropriate controls
iPLA2β/γ isoform functional dissection
Enantiomer-specific (S)- and (R)-BEL probes
Correlate isoform inhibition with phenotypic endpoints
Lipidomics perturbation studies
Irreversible mechanism-based inhibition
Verify complete iPLA2 inactivation and lipidomic changes
LDL-R modulator synthesis
Vinyl bromide reactivity for cross-coupling
Assess synthetic utility in target molecule construction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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